molecular formula C14H17N3S B3906701 benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B3906701
M. Wt: 259.37 g/mol
InChI Key: JFIXCDMDHLVTGL-DHDCSXOGSA-N
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Description

Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent. It is the simplest aromatic aldehyde and one of the most industrially useful . The 4-tert-butyl group refers to a butyl group (four carbon alkyl) attached to a molecule at the tertiary (third) carbon . Thiazoles are a class of organic compounds that feature a five-membered C3NS ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate organometallic reagent with an aldehyde or ketone . For example, 4-tert-butylbenzaldehyde can be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate .


Molecular Structure Analysis

The molecular structure of these types of compounds typically involves a benzene ring substituted with various functional groups. In the case of benzaldehyde, there is a formyl group (CHO) attached to the benzene ring .


Chemical Reactions Analysis

Benzaldehyde can undergo a variety of reactions, including nucleophilic addition and oxidation. It can also participate in aldol condensations, forming larger molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on the specific groups attached to the benzene ring. For example, 4-tert-butylbenzaldehyde is a liquid at room temperature with a refractive index of 1.53, a boiling point of 130 °C at 25 mmHg, and a density of 0.97 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Thiazoles, for example, are found in many biologically active compounds and have a wide range of applications in the field of drug design and discovery .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on the specific substituents on the benzene ring. For example, benzaldehyde is generally considered safe for use in the food industry, but it can cause irritation if it comes into contact with the skin or eyes .

Future Directions

The future directions for research into compounds like this could involve exploring their potential uses in various industries, such as pharmaceuticals, agrochemicals, and materials science. Thiazoles, for example, have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Properties

IUPAC Name

N-[(Z)-benzylideneamino]-4-tert-butyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-14(2,3)12-10-18-13(16-12)17-15-9-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIXCDMDHLVTGL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)N/N=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 2
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benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 3
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benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 4
benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 5
benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone
Reactant of Route 6
benzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

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